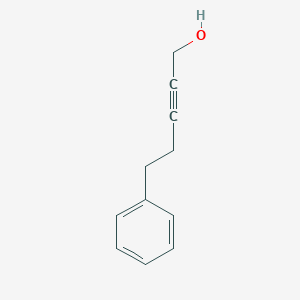
5-Phenylpent-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-pentynol is an organic compound with the molecular formula C11H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its phenyl group attached to the second carbon of the pentynol chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-2-pentynol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, 5-phenyl-2-pentynol can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory but is scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-pentynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Phenylpentynone or phenylpentynal.
Reduction: 5-Phenyl-2-pentenol or 5-phenylpentanol.
Substitution: 5-Phenyl-2-pentyl chloride or 5-phenyl-2-pentyl bromide.
Scientific Research Applications
5-Phenyl-2-pentynol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-phenyl-2-pentynol involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-pentanol: Similar structure but with a single bond instead of a triple bond.
5-Phenyl-2-pentenol: Contains a double bond instead of a triple bond.
Phenylacetylene: Lacks the hydroxyl group and the extended carbon chain.
Uniqueness
5-Phenyl-2-pentynol is unique due to the presence of both a phenyl group and a triple bond, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-phenylpent-2-yn-1-ol |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,5,9-10H2 |
InChI Key |
PLNJPXMFBSKBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















